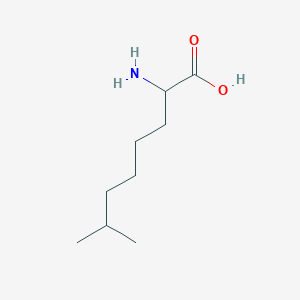
2-Amino-7-methyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-methyloctanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a methyl group (-CH3) attached to the seventh carbon atom of an octanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-aminooctanoic acid, with a methylating agent under controlled conditions. This reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the alkylation process.
Another method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group at the desired position on the octanoic acid chain. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7-methyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
2-Amino-7-methyloctanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs or as a biomarker for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-7-methyloctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity and function. Additionally, the methyl group can affect the compound’s hydrophobic interactions, altering its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminooctanoic acid: Lacks the methyl group at the seventh position.
7-Methyloctanoic acid: Lacks the amino group at the second position.
2-Amino-7-methylhexanoic acid: Has a shorter carbon chain.
Uniqueness
2-Amino-7-methyloctanoic acid is unique due to the presence of both an amino group and a methyl group at specific positions on the octanoic acid chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
56649-57-1 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-amino-7-methyloctanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |
Clé InChI |
XFGWQYYDOWONQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



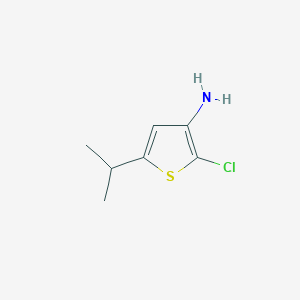
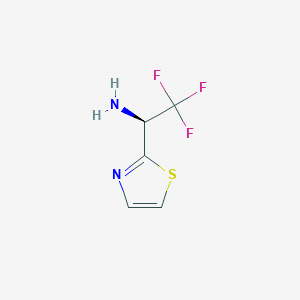
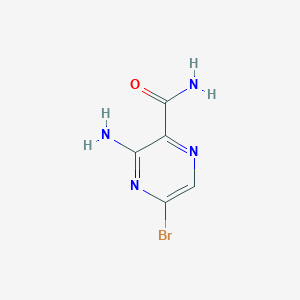
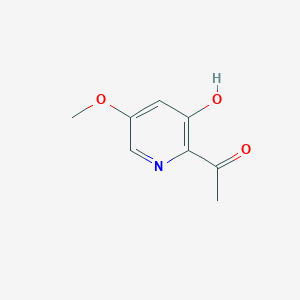
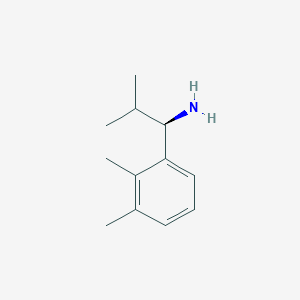
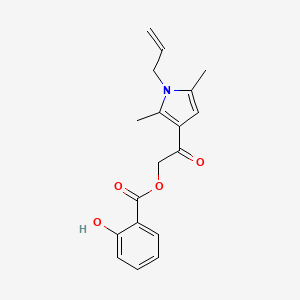
![(1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxamide](/img/structure/B12975437.png)
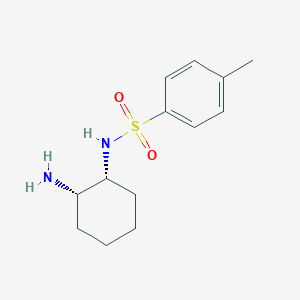

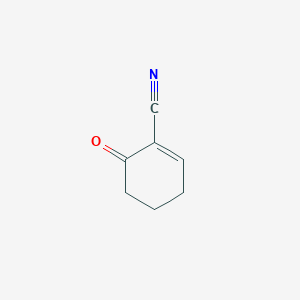
![tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12975468.png)
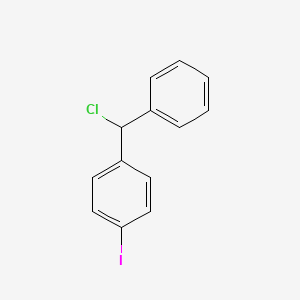
![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12975482.png)
